Allyl isobutyrate

Polymer Chemistry Radical Polymerization Allyl Monomers

Allyl isobutyrate (CAS 15727-77-2), an allyl ester of isobutyric acid, is a colorless, volatile liquid (bp 134.0°C) that functions as both a specialty polymer monomer and a flavor/fragrance agent. It is synthesized via acid-catalyzed esterification of allyl alcohol with isobutyric acid.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 15727-77-2
Cat. No. B096330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl isobutyrate
CAS15727-77-2
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OCC=C
InChIInChI=1S/C7H12O2/c1-4-5-9-7(8)6(2)3/h4,6H,1,5H2,2-3H3
InChIKeyQNBDJTKBKITRJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Isobutyrate (CAS 15727-77-2): Technical Baseline for Scientific Procurement


Allyl isobutyrate (CAS 15727-77-2), an allyl ester of isobutyric acid, is a colorless, volatile liquid (bp 134.0°C) [1] that functions as both a specialty polymer monomer and a flavor/fragrance agent. It is synthesized via acid-catalyzed esterification of allyl alcohol with isobutyric acid . The compound bears a terminal allyl group (C=C double bond) and a branched isobutyrate moiety, conferring distinct reactivity parameters and organoleptic characteristics relative to linear-chain allyl esters. In food applications, it is listed as a synthetic flavoring substance under 21 CFR 172.515 and recognized as FEMA GRAS [2], though its industrial procurement value is differentiated primarily by its quantifiable performance in polymer and copolymer systems.

Monomer for allyl-based thermosets and coatings requiring calibrated cure kinetics
Flavor building block for clean sweet-fruity profiles (apple, pear, tropical blends)
Identity verification supported by published GC retention index and validated HPLC method

Allyl Isobutyrate (CAS 15727-77-2): Why Generic Allyl Ester Substitution is Scientifically Unsound


Substituting allyl isobutyrate with other allyl alkanoates (e.g., allyl butyrate, allyl propionate, allyl acetate) is not functionally equivalent because the alkyl group in the acyloxy moiety electronically modulates both the polymerization activation energy and copolymerization reactivity ratios. Systematic studies of allyl alkanoate radical polymerization reveal that activation energy (Ea) increases monotonically with Taft σ* constants of the alkyl group [1], and monomer reactivity ratios (r1, r2) in vinyl acetate copolymerization vary substantially with alkyl chain structure [2]. Consequently, the thermal cure profile and compositional drift during copolymer synthesis will differ measurably when a non-isobutyrate analog is substituted. In flavor applications, the branched isobutyrate structure produces a distinct sensory profile compared to linear-chain esters [3], making direct interchange unacceptable for formulated products.

Polymerization kinetics shift: Using allyl acetate or propionate instead of allyl isobutyrate will lower activation energy (Ea), accelerating cure and altering crosslink density in thermoset applications.

Copolymer composition drift: Substituting allyl butyrate (r1=0.64) or trimethylacetate (r1=0.34) changes reactivity ratios, leading to different monomer sequence distribution and final polymer properties.

Sensory profile mismatch: Allyl butyrate introduces pungent, fermented notes; direct replacement in delicate fruit flavors will produce a perceptibly different, likely unacceptable, taste profile.

QC method incompatibility: Allyl isobutyrate has a distinct GC retention index (RI 1090) and validated HPLC protocol. Generic allyl esters without these identity markers cannot be reliably verified using the same validated methods.

Allyl Isobutyrate (CAS 15727-77-2): Quantitative Differentiation Evidence vs. Allyl Alkanoate Analogs


Allyl Isobutyrate vs. Allyl Acetate/Propionate/Butyrate/Trimethylacetate: Radical Polymerization Activation Energy Comparison

The activation energy (Ea) for radical polymerization of allyl isobutyrate is 26.2 kcal mol⁻¹, measured via Arrhenius plots at 60–80°C. This value is systematically higher than allyl acetate (24.3 kcal mol⁻¹), allyl propionate (25.5 kcal mol⁻¹), and allyl butyrate (26.0 kcal mol⁻¹), but lower than allyl trimethylacetate (26.8 kcal mol⁻¹) [1]. The Ea difference correlates with Taft σ* constants of the alkyl group, indicating that the branched isobutyrate moiety exerts a distinct electron-withdrawing effect on the acyloxy group, which in turn modulates the frontier electron density (frR) at the γ-carbon of the allyl moiety [1].

Radical Polymerization Ea
Head-to-head
26.2 kcal mol⁻¹
Acetate 24.3Butyrate 26.0Trimethyl 26.8
Higher Ea than linear butyrate; ensures slower, controllable cure kinetics for thermoset design.
Bulk polymerization, 60–80°C. Data to verify for specific resin formulations.
Polymer Chemistry Radical Polymerization Allyl Monomers

Allyl Isobutyrate vs. Allyl Butyrate/Propionate/Valerate/Trimethylacetate: Vinyl Acetate Copolymerization Reactivity Ratios

In radical copolymerization with vinyl acetate (VAc), allyl isobutyrate (M1) exhibits monomer reactivity ratios of r1 = 0.51 and r2 = 1.04, determined by the Kelen-Tüdos method. These values differ measurably from allyl propionate (r1=0.42, r2=1.29), allyl butyrate (r1=0.64, r2=0.97), allyl valerate (r1=0.58, r2=1.07), and allyl trimethylacetate (r1=0.34, r2=1.15) [1]. The r1 value for allyl isobutyrate falls between those of linear butyrate and the more sterically hindered trimethylacetate, reflecting the branched isobutyrate group's intermediate electronic and steric influence on allyl radical stability and propagation rate.

VAc Copolymerization Reactivity
Head-to-head
Target: r₁ = 0.51, r₂ = 1.04
Allyl butyrate: r₁ = 0.64
Allyl propionate: r₁ = 0.42
Intermediate r₁ value provides distinct compositional drift profile vs. other allyl esters.
Copolymerization with vinyl acetate, Kelen-Tüdos method.
Copolymer Synthesis Monomer Reactivity Ratios Allyl Copolymers

Allyl Isobutyrate vs. Allyl Butyrate: Sensory Profile Differentiation in Flavor Formulations

Allyl isobutyrate is characterized by a sweet, fruity odor with apple, pineapple, and tropical nuances . In contrast, allyl butyrate (CAS 2051-78-7), the linear-chain isomer, exhibits a pungent, fruity, green pineapple odor with waxy tropical nuances and a fermented undertone [1]. The structural difference—a branched isobutyrate versus a linear butyrate acyl group—alters the ester's volatility, partition coefficient, and interaction with olfactory receptors, yielding a perceptibly cleaner, sweeter fruit note for allyl isobutyrate compared to the more aggressive, fermented character of allyl butyrate.

Sensory Profile
Cross-study
Allyl isobutyrate: sweet, fruity (apple, pineapple, tropical), clean.

Allyl butyrate: pungent, fruity, green pineapple, waxy, fermented.
Branched isobutyrate eliminates fermented off-notes; critical for delicate fruit flavor profiles.
Sensory evaluation at ppm-range usage levels. Source-specific review recommended.
Flavor Chemistry Sensory Analysis Food Ingredients

Allyl Isobutyrate vs. Allyl Butyrate: Boiling Point and Volatility Profile Differentiation

Allyl isobutyrate (MW 128.17 g/mol) exhibits a boiling point of 134.0°C at 760 mmHg [1]. In comparison, allyl butyrate (CAS 2051-78-7, MW 128.17 g/mol), despite having an identical molecular weight and elemental composition, exhibits a boiling point of approximately 142–144°C at 760 mmHg based on vendor data . This 8–10°C difference in boiling point between structural isomers is attributed to the branched isobutyrate moiety reducing intermolecular van der Waals interactions relative to the linear n-butyrate chain. Additionally, allyl isobutyrate has a vapor pressure of 8.3±0.2 mmHg at 25°C [1], whereas linear allyl alkanoates with identical carbon count (e.g., allyl butyrate) exhibit slightly lower vapor pressures under the same conditions.

Boiling Point & Volatility
Class-level inference
134.0 °C at 760 mmHg
Allyl isobutyrate 134°CAllyl butyrate ~143°C
~8–10°C lower boiling point vs. linear isomer; influences headspace concentration and evaporation rate.
Vendor data for linear isomer. Confirm under actual process conditions.
Physical Chemistry Volatility Process Engineering

Allyl Isobutyrate: Analytical Chromatographic Differentiation via GC Retention Index

Allyl isobutyrate has an experimentally determined GC retention index (RI) of 1090 on a polar Carbowax 20M capillary column [1]. This RI value provides definitive chromatographic resolution from other allyl esters. For context, allyl butyrate elutes at a higher RI on comparable polar stationary phases due to the linear chain's stronger polar interactions; allyl propionate (shorter chain) elutes earlier with a lower RI. The RI of 1090 serves as a validated, quantitative identifier for confirming compound identity and purity in quality control workflows, distinguishing allyl isobutyrate from isomeric or homologous allyl esters that may co-occur in synthesis byproduct streams or formulated mixtures.

GC Retention Index
Class-level inference
RI = 1090 on Carbowax 20M
Instrument-independent identity marker; resolved from homologous allyl esters for QC confirmation.
Exact values for comparators not provided in dataset. Method-context review advised.
Analytical Chemistry Gas Chromatography Quality Control

Allyl Isobutyrate: Validated HPLC Method for Quantification and Purity Assessment

A reverse-phase (RP) HPLC method has been established and published for the analysis of allyl isobutyrate using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (formic acid substitution for MS compatibility) [1]. This method is scalable and suitable for both analytical quantification and preparative isolation of impurities. The existence of a validated, scalable HPLC method provides procurement and QC laboratories with a reproducible, transferable protocol for identity confirmation and purity assessment. In contrast, many closely related allyl esters (e.g., allyl valerate, allyl trimethylacetate) lack publicly available, column-specific, validated HPLC methods with documented scalability [1].

Validated HPLC Method
Supporting evidence
RP-HPLC on Newcrom R1 column; MeCN/H₂O/H₃PO₄ mobile phase, UV detection.
Published, scalable method reduces in-house method development effort for purity assessment.
Scalability to preparative scale reported. Verify transfer to your specific column and system.
Analytical Chemistry HPLC Method Validation

Allyl Isobutyrate (CAS 15727-77-2): Evidence-Based Application Scenarios for Scientific and Industrial Users


Polymer Research: Calibrated Cure Kinetics for Allyl-Based Thermosets and Coatings

Researchers developing allyl-functional thermosetting resins, optical polymers, or specialty coatings should select allyl isobutyrate when the polymerization activation energy must fall precisely between that of allyl butyrate (Ea=26.0 kcal mol⁻¹) and allyl trimethylacetate (Ea=26.8 kcal mol⁻¹) [1]. The Ea of 26.2 kcal mol⁻¹ provides a specific thermal cure profile that can be exploited to tune pot life and exotherm. This quantitative knowledge enables formulators to design cure schedules with predictable, reproducible kinetics, a capability not achievable by substituting a different allyl alkanoate without empirical recalibration.

Specialty Copolymer Synthesis: Controlled Compositional Drift in Allyl Ester-Vinyl Acetate Systems

In the synthesis of allyl ester-vinyl acetate copolymers, the monomer reactivity ratios r1=0.51 and r2=1.04 for allyl isobutyrate [1] define a specific compositional drift profile distinct from other allyl alkanoates. For applications requiring a copolymer with intermediate allyl incorporation and specific sequence distribution—between the higher allyl incorporation of allyl butyrate (r1=0.64) and the lower incorporation of allyl trimethylacetate (r1=0.34) [1]—allyl isobutyrate is the chemically justified monomer. Procurement of the incorrect analog will produce a polymer with altered monomer distribution, impacting properties such as solubility, adhesion, and thermal behavior.

Flavor Compounding: Clean Sweet-Fruit Profiles for Beverage and Confectionery Formulations

Flavorists formulating apple, pear, pineapple, or tropical fruit blends that require a clean, sweet, fruity character without pungent or fermented off-notes should specify allyl isobutyrate [1]. In contrast, allyl butyrate introduces a fermented, waxy nuance [2] that may be undesirable in delicate fruit profiles. The sensory divergence between the branched isobutyrate and linear butyrate esters is substantial; substituting the linear analog will alter the flavor profile perceptibly, requiring complete formulation rebalancing and potentially failing consumer acceptance testing.

Analytical Quality Control: Identity Confirmation via Validated Chromatographic Methods

QC laboratories responsible for incoming raw material verification should leverage the published GC retention index (RI=1090 on Carbowax 20M) [1] and the validated RP-HPLC method on Newcrom R1 columns [2] for definitive identity confirmation and purity assessment of allyl isobutyrate. The availability of these peer-reviewed analytical protocols reduces method development overhead and provides regulatory defensibility in GMP environments. Suppliers who cannot provide material conforming to these chromatographic benchmarks are providing either a different compound or material of insufficient purity for critical applications.

Application
Selection Property
Validation Focus
Allyl thermoset & coating cure design
Calibrated polymerization activation energy profile
Cure kinetics, pot life, and exotherm reproducibility
Specialty copolymer composition control
Defined monomer reactivity ratio set (r₁/r₂)
Compositional drift and sequence distribution in VAc copolymers
Clean fruit flavor formulations
Sweet-fruity organoleptic profile, absence of fermented notes
Sensory acceptance in apple, pear, and tropical blends
QC identity and purity verification
Published GC retention index and RP-HPLC method
Method transferability and documented quality benchmarks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allyl isobutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.